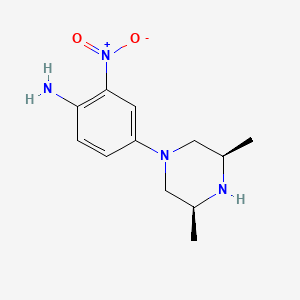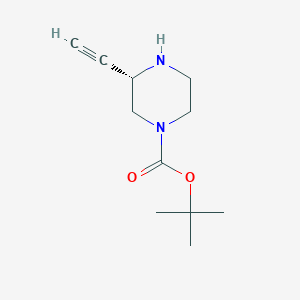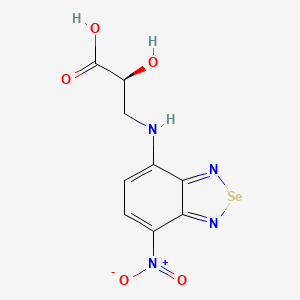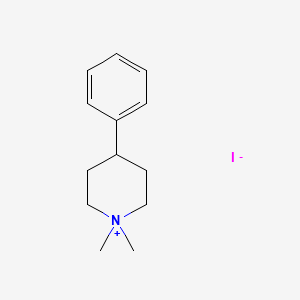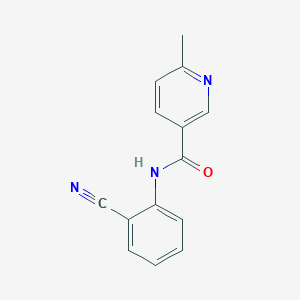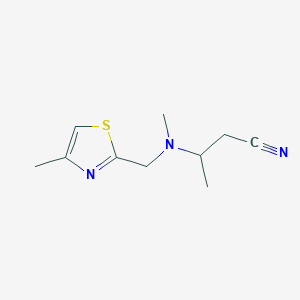
3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile typically involves the reaction of 4-methylthiazol-2-amine with other organic reagents under controlled conditions. One common method involves the reaction of 4-methylthiazol-2-amine with an appropriate alkylating agent in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism may vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
4-Methylthiazol-2-amine: A precursor in the synthesis of 3-(Methyl((4-methylthiazol-2-yl)methyl)amino)butanenitrile.
Thiazole: The parent compound of the thiazole ring system.
Sulfathiazole: An antimicrobial drug containing a thiazole ring
Uniqueness
This compound is unique due to its specific structure, which combines a thiazole ring with a butanenitrile moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole derivatives .
属性
分子式 |
C10H15N3S |
|---|---|
分子量 |
209.31 g/mol |
IUPAC 名称 |
3-[methyl-[(4-methyl-1,3-thiazol-2-yl)methyl]amino]butanenitrile |
InChI |
InChI=1S/C10H15N3S/c1-8-7-14-10(12-8)6-13(3)9(2)4-5-11/h7,9H,4,6H2,1-3H3 |
InChI 键 |
SXMIAXHJGVJLBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)CN(C)C(C)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


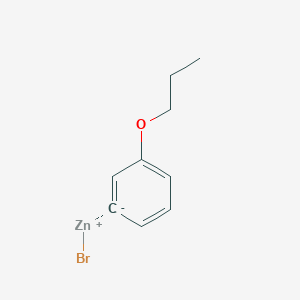
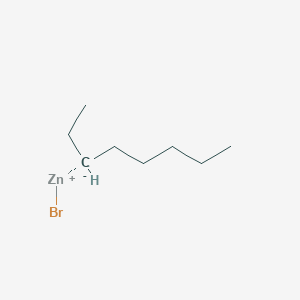
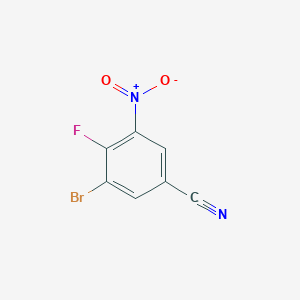

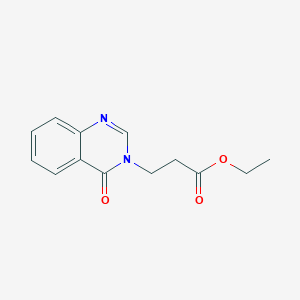

![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
